8Z-eicosenoic acid
Overview
Description
8Z-eicosenoic acid is a long-chain fatty acid.
Mechanism of Action
Target of Action
The primary targets of 8Z-eicosenoic acid are acetylcholine (ACh) receptor channels and protein kinase C epsilon (PCKε) . These targets play crucial roles in cellular signaling and function.
Mode of Action
This compound interacts with its targets in a unique way. It potentiates acetylcholine (ACh) receptor channel currents without causing depression . This means it enhances the activity of these channels, increasing the flow of ions across the cell membrane. Additionally, it enhances PCKε phosphorylation of a substrate peptide . Phosphorylation is a key process in signal transduction and can alter the function of proteins.
Biochemical Pathways
This compound is involved in the eicosanoid pathways , specifically the lipoxygenase branches . Eicosanoids are signaling molecules produced by the oxidation of polyunsaturated fatty acids (PUFAs), and they play numerous biological roles, including the regulation of inflammation and blood pressure .
Biochemical Analysis
Biochemical Properties
8Z-eicosenoic acid is elongated from linoleic acid (LA), and can also be metabolized to dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid (Δ5,11,14–20:3; SCA) . The metabolism of this compound involves various enzymes, proteins, and other biomolecules, and the nature of these interactions is complex .
Cellular Effects
This compound has been shown to modulate the metabolism of PUFA and alter the responsiveness of macrophages to inflammatory stimulation . It potentiates acetylcholine (ACh) receptor channel currents without depression and enhances PCK ε phosphorylation of a substrate peptide in Xenopus oocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It is involved in the production of eicosanoids along the lipoxygenase branches of the eicosanoid pathways . These pathways involve the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes .
Temporal Effects in Laboratory Settings
It is known that eicosanoids, which this compound is involved in producing, are short-lived derivatives of polyunsaturated fatty acids that serve as autocrine and paracrine signaling molecules .
Metabolic Pathways
This compound is involved in the lipoxygenase branches of the eicosanoid pathways . These pathways involve the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes .
Properties
IUPAC Name |
(Z)-icos-8-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h12-13H,2-11,14-19H2,1H3,(H,21,22)/b13-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLBKXOFAJTNKG-SEYXRHQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700878 | |
Record name | Icos-8-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76261-96-6 | |
Record name | Icos-8-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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